molecular formula C12H13BrN2O2 B14912944 n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide

n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide

Cat. No.: B14912944
M. Wt: 297.15 g/mol
InChI Key: YRJTXUSXMSKOLF-UHFFFAOYSA-N
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Description

n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide: is an organic compound that features a bromobenzamide moiety linked to an allylamino group through an oxoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide typically involves the following steps:

    Formation of the Allylamino Intermediate: The allylamino group can be introduced by reacting allylamine with an appropriate precursor, such as an oxoethyl derivative.

    Bromination: The bromobenzamide moiety is synthesized by brominating a suitable benzamide precursor.

    Coupling Reaction: The final step involves coupling the allylamino intermediate with the bromobenzamide moiety under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The bromobenzamide moiety can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    n-(2-(Amino)-2-oxoethyl)-4-bromobenzamide: Similar structure but lacks the allyl group.

    n-(2-(Allylamino)-2-oxoethyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.

    n-(2-(Allylamino)-2-oxoethyl)-4-fluorobenzamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

n-(2-(Allylamino)-2-oxoethyl)-4-bromobenzamide is unique due to the presence of both the allylamino group and the bromobenzamide moiety. This combination imparts specific chemical and biological properties that are not observed in its analogs with different substituents.

Properties

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

IUPAC Name

4-bromo-N-[2-oxo-2-(prop-2-enylamino)ethyl]benzamide

InChI

InChI=1S/C12H13BrN2O2/c1-2-7-14-11(16)8-15-12(17)9-3-5-10(13)6-4-9/h2-6H,1,7-8H2,(H,14,16)(H,15,17)

InChI Key

YRJTXUSXMSKOLF-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CNC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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